(1-((2-Bromopyridin-4-yl)methyl)pyrrolidin-3-yl)methanamine hydrochloride is a compound of interest due to its unique structural features and potential applications in medicinal chemistry. This molecule contains a brominated pyridine moiety, a pyrrolidine ring, and an amine functional group, which contribute to its biological activity and versatility in chemical synthesis. The compound is classified as an amine derivative and is notable for its potential interactions within biological systems, particularly in drug development.
The synthesis of (1-((2-Bromopyridin-4-yl)methyl)pyrrolidin-3-yl)methanamine hydrochloride typically involves several key steps:
The synthetic routes often require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Techniques like chromatography may be employed for purification after synthesis.
The molecular structure of (1-((2-Bromopyridin-4-yl)methyl)pyrrolidin-3-yl)methanamine hydrochloride can be represented by its chemical formula with a molecular weight of approximately 328.25 g/mol. The compound features:
| Property | Value |
|---|---|
| Molecular Formula | C14H22BrN3 |
| Molecular Weight | 328.25 g/mol |
| IUPAC Name | (1-((2-Bromopyridin-4-yl)methyl)pyrrolidin-3-yl)methanamine hydrochloride |
| InChI Key | MNGDWGRIFTVLPB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)N(CC1=CC(=NC=C1)Br)C(C)C)N |
(1-((2-Bromopyridin-4-yl)methyl)pyrrolidin-3-yl)methanamine hydrochloride can participate in various chemical reactions:
The reactivity of this compound is influenced by its electronic structure, particularly due to the presence of electron-withdrawing groups like bromine, which enhance nucleophilicity at specific sites on the molecule.
The mechanism of action for (1-((2-Bromopyridin-4-yl)methyl)pyrrolidin-3-yl)methanamine hydrochloride is not fully elucidated but is believed to involve interactions with biological targets such as receptors or enzymes. The presence of both an amine and a brominated aromatic system suggests potential activity in modulating neurotransmitter systems or inhibiting specific enzyme pathways.
The compound exhibits characteristics typical for amines and heterocyclic compounds:
The chemical properties include:
(1-((2-Bromopyridin-4-yl)methyl)pyrrolidin-3-yl)methanamine hydrochloride has several potential applications:
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2